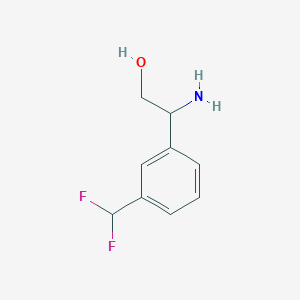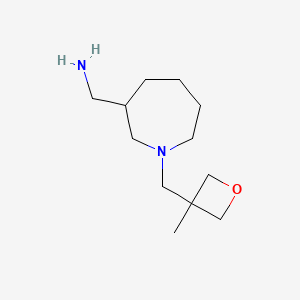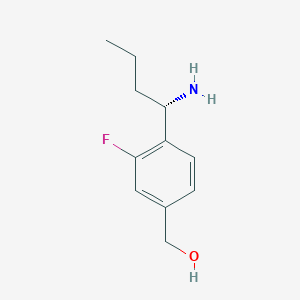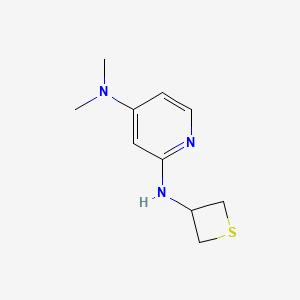
N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-2,4-diamine is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a thietan-3-yl group and two N4,N4-dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-2,4-diamine typically involves the following steps:
Formation of the Thietan-3-yl Group: The thietan-3-yl group can be synthesized through the reaction of a suitable thiol with an epoxide under acidic conditions.
Attachment to Pyridine Ring: The thietan-3-yl group is then attached to the pyridine ring via a nucleophilic substitution reaction.
Dimethylation: The final step involves the dimethylation of the amino groups on the pyridine ring using methylating agents such as methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the thietan-3-yl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the thietan-3-yl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-2,4-diamine involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, while the thietan-3-yl group can form covalent bonds with nucleophilic sites in proteins. This dual interaction can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-2,4-diamine: Unique due to the presence of both the thietan-3-yl group and the dimethylated amino groups.
N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-3,5-diamine: Similar structure but with different substitution pattern on the pyridine ring.
N4,N4-Dimethyl-N2-(thietan-3-yl)pyridine-2,6-diamine: Another isomer with different substitution pattern.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its isomers and other similar compounds.
Properties
Molecular Formula |
C10H15N3S |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
4-N,4-N-dimethyl-2-N-(thietan-3-yl)pyridine-2,4-diamine |
InChI |
InChI=1S/C10H15N3S/c1-13(2)9-3-4-11-10(5-9)12-8-6-14-7-8/h3-5,8H,6-7H2,1-2H3,(H,11,12) |
InChI Key |
GMMIGMMRGTXUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


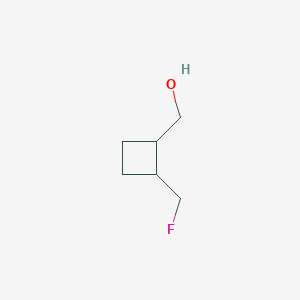

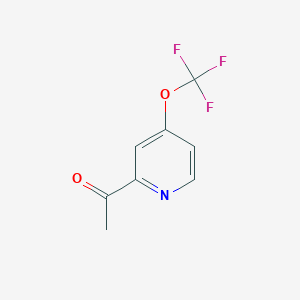
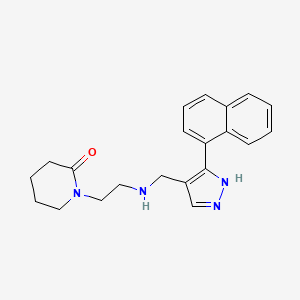
![6-Benzyl-2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12981431.png)
![7-Chloro-4-iodobenzo[d]thiazole](/img/structure/B12981438.png)
![N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B12981448.png)
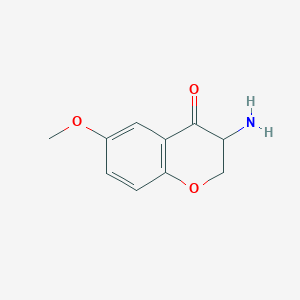
![Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B12981478.png)
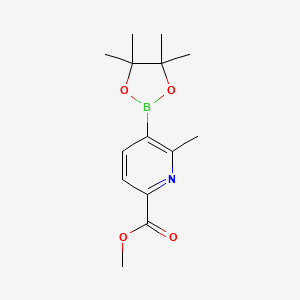
![4-((Benzyloxy)methyl)-3-(thiophen-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B12981488.png)
